N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Description
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13) |
InChI Key |
COJDTQTTYCXDGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1C)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves multiple steps. One common method includes the reaction of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
While the search results do not provide direct applications of the compound "N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide," they do offer some related information that can help infer potential applications and research directions.
Chemical Information
this compound is identified by the PubChem CID 137833676 . Other names include this compound, 2060523-60-4, and EN300-398582 . Its molecular weight is 198.18 g/mol, and the molecular formula is C7H10N4O3 .
Potential Research Directions
The presence of a pyrimidine core and hydroxamic acid derivative suggests several potential applications, drawing from similar compounds and their known activities:
- Inhibition of EGFR tyrosine kinase Research on new 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase indicates that similar heterocyclic compounds are being explored for cancer cell growth suppression . Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity .
- Trace Organic Contaminant Research: Research indicates the importance of monitoring water quality for trace organic compounds (TOrCs) that pose risks to environmental and human health . Analytical techniques such as liquid chromatography and mass spectrometry are used for identification .
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs in the Dihydropyrimidine/Carboximidamide Family
The compound belongs to a broader class of dihydropyrimidine carboximidamides. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Effects: Aromatic vs. However, the target compound’s 1,6-dimethyl groups may increase metabolic stability compared to bulkier aryl groups . Hydroxyimino vs.
Antimicrobial carboximidamide derivatives (e.g., ) highlight the role of polar substituents (e.g., Cl, F) in enhancing activity, which the target compound lacks but could be explored via structural modification .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for analogs in and , involving cyclocondensation of urea derivatives with β-keto esters or amidines. Methyl groups at positions 1 and 6 may be introduced via alkylation steps .
Comparison with Non-Pyrimidine Carboximidamides
Compounds like VU0152099 (thieno[2,3-b]pyridine carboxamide, ) share the carboximidamide group but differ in core structure.
Biological Activity
N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a tetrahydropyrimidine ring with hydroxyl and carboximidamide functional groups that may contribute to its biological activity.
Biological Activity
This compound has shown various biological activities in different studies:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. In a study involving human cancer cell lines:
- HeLa Cells : The compound induced apoptosis at concentrations above 50 µM.
- MCF-7 Cells : Significant reduction in cell viability was noted at 100 µM after 48 hours.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Aldose Reductase : IC50 values suggest moderate inhibition (IC50 = 25 µM), which may have implications for diabetic complications.
The biological effects of this compound are likely mediated through multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : Contributes to apoptosis in cancer cells.
- Enzyme Interaction : Binding to active sites of target enzymes disrupts their function.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells leading to reduced proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
